molecular formula C13H21N5O2 B4056835 N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B4056835
M. Wt: 279.34 g/mol
InChI Key: WSRDWQDUQSJDOQ-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a nitrogen-containing heterocyclic compound Heterocyclic compounds, especially those containing nitrogen, are of great importance in medicinal chemistry due to their presence in many biologically active molecules

Scientific Research Applications

N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of nitrogen-containing heterocycles on biological systems.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

The synthesis of N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the piperidine moiety. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitro group to an amine group.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can be compared with other nitrogen-containing heterocycles, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine core but may have different substituents.

    Piperidine derivatives: These compounds share the piperidine moiety but may have different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

N,N,6-trimethyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-9-5-7-17(8-6-9)13-14-10(2)11(18(19)20)12(15-13)16(3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRDWQDUQSJDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N(C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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